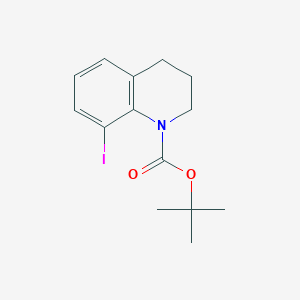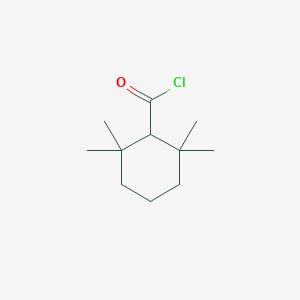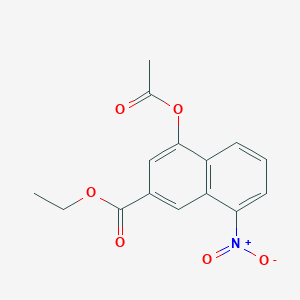
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring and a pyridine ring substituted with chlorine and iodine
Méthodes De Préparation
The synthesis of tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate under basic conditions.
Substitution on the pyridine ring:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and rigorous quality control measures.
Analyse Des Réactions Chimiques
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological studies: Researchers may use the compound to study its effects on biological systems, including its potential as an inhibitor or activator of specific pathways.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the position of the halogen atoms.
tert-Butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a methyl group instead of a chlorine atom.
Propriétés
Formule moléculaire |
C14H18ClIN2O3 |
|---|---|
Poids moléculaire |
424.66 g/mol |
Nom IUPAC |
tert-butyl 3-(2-chloro-6-iodopyridin-3-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClIN2O3/c1-14(2,3)21-13(19)18-7-6-9(8-18)20-10-4-5-11(16)17-12(10)15/h4-5,9H,6-8H2,1-3H3 |
Clé InChI |
WWBPKCFDSIIJKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(N=C(C=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B13933718.png)


![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)


![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)




